molecular formula C15H11ClN2O2 B161289 Norclobazam CAS No. 22316-55-8

Norclobazam

Cat. No. B161289
CAS RN: 22316-55-8
M. Wt: 286.71 g/mol
InChI Key: RRTVVRIFVKKTJK-UHFFFAOYSA-N
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Description

Norclobazam is the active metabolite of clobazam, a 1,5-benzodiazepine . It has a pharmacodynamic activity qualitatively similar to other compounds in its class, including myorelaxant, anxiolytic, sedative, hypnotic, anticonvulsant, and amnesic effects .


Synthesis Analysis

Around 70% of clobazam molecules are demethylated at nitrogen-1 to form norclobazam . This reaction is primarily catalyzed by CYP3A4, with CYP2C19 and CYP2B6 playing a minor role . A study found that administration of 30mg norclobazam resulted in a roughly 50% increase in the AUC for norclobazam than administration of 30mg clobazam .


Molecular Structure Analysis

Norclobazam is distinguished by the presence of a nitrogen atom at positions 1 and 5 of the benzodiazepine ring . This structure is unique compared to the 1,4-benzodiazepines, which have a nitrogen atom at positions 1 and 4 .


Chemical Reactions Analysis

Norclobazam is formed through the demethylation of clobazam at nitrogen-1 . This process is primarily catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6 .


Physical And Chemical Properties Analysis

Norclobazam has a molecular formula of C15H11ClN2O2 and an average mass of 286.713 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 601.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Norclobazam (N-Desmethylclobazam), focusing on unique applications:

Therapeutic Drug Monitoring (TDM)

Norclobazam is essential for TDM in epilepsy treatment, particularly when pharmacokinetic alterations are suspected. Determining both clobazam and its active metabolite concentrations is crucial for effective TDM .

Pharmacokinetics and Drug Interactions

Studies have shown that Norclobazam’s clinical effects may extend to transporter proteins, suggesting a broader impact beyond its interactions with GABA A receptors . Additionally, understanding the drug interactions of Norclobazam, especially with enzymes like CYP3A4 and CYP2C19, is vital for optimizing therapeutic strategies .

Modulation of GABA A Receptors

Norclobazam positively modulates GABA A receptors, which are pivotal in the treatment of various types of epilepsy. This modulation is a key aspect of its pharmacological profile .

Binding Affinities with GABAA-Receptor

Research has characterized the binding affinities of Norclobazam with native receptors from rat-brain homogenates and cloned receptors from HEK293 cells, providing insights into its interaction at the molecular level .

Forensic Applications

Due to its distinct chemical properties, Norclobazam can be used in forensic applications to identify the use or presence of clobazam .

Physiologically Based Pharmacokinetic Modeling

Developing physiologically based pharmacokinetic models for clobazam and Norclobazam aids in understanding their behavior in different populations, including adults and children, which is crucial for personalized medicine approaches .

Mechanism of Action

Target of Action

Norclobazam, also known as N-Desmethylclobazam, is a major active metabolite of the antiepileptic drug Clobazam . The primary target of Norclobazam is the GABA A receptor in the brain . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability .

Mode of Action

Norclobazam exerts its effects by binding to the α2 subunit of the GABA A receptor . This binding enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory signal . This ultimately results in the hyperpolarization of the neuron, which increases the action potential threshold, thereby reducing the frequency of action potentials .

Biochemical Pathways

The action of Norclobazam primarily affects the GABAergic neurotransmission pathway . By potentiating the effect of GABA, Norclobazam increases inhibitory neurotransmission, which can help to control excessive neuronal activity, such as that seen in seizures .

Pharmacokinetics

Norclobazam is the active metabolite of Clobazam, and its pharmacokinetics have been studied in comparison with Clobazam . The metabolism of Clobazam to Norclobazam primarily involves the enzyme CYP3A4 , and to a lesser extent CYP2C19 and CYP2B6 . Genetic variation in CYP2C19 can affect Norclobazam metabolism, impacting both treatment outcome and experience of side effects .

Result of Action

The molecular and cellular effects of Norclobazam’s action primarily involve the reduction of neuronal excitability. By enhancing inhibitory neurotransmission, Norclobazam can help to control the excessive neuronal activity that is characteristic of conditions like epilepsy .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Norclobazam. For example, other drugs that are metabolized by the same enzymes (CYP3A4, CYP2C19, and CYP2B6) could potentially interact with Norclobazam, affecting its metabolism and thereby its efficacy and side effect profile . Therefore, the patient’s medication regimen should be carefully considered when Norclobazam is prescribed.

Future Directions

As norclobazam is an active metabolite, it is vital for future studies to measure both clobazam and norclobazam pharmacokinetics in subjects in order to fully understand the effects of genetic variation on clobazam treatment in patients .

properties

IUPAC Name

7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTVVRIFVKKTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176859
Record name N-Desmethylclobazam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norclobazam

CAS RN

22316-55-8
Record name Desmethylclobazam
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Desmethylclobazam
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norclobazam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17092
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Record name N-Desmethylclobazam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source European Chemicals Agency (ECHA)
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Record name N-Desmethylclobazam
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Record name norclobazam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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